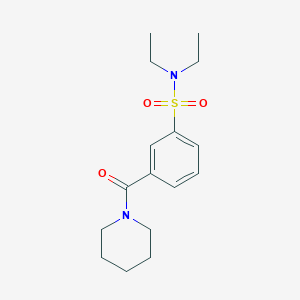![molecular formula C18H14N6O6S B5723754 [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate](/img/structure/B5723754.png)
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Nitrophenyl derivatives.
- Conditions: Anhydrous conditions to prevent unwanted side reactions.
- Catalysts: Lewis acids or other suitable catalysts.
Step 3: Final Assembly
- Reactants: Intermediate compounds from previous steps.
- Conditions: Specific temperature and pressure conditions to promote the final coupling reaction.
- Catalysts: Transition metal catalysts or other suitable agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost, and efficiency. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the nitrophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
-
Step 1: Preparation of Pyrrolidinyl Ring
- Reactants: Suitable starting materials such as amino acids or other precursors.
- Conditions: Controlled temperature and pH, use of solvents like ethanol or methanol.
- Catalysts: Acid or base catalysts to facilitate ring formation.
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Controlled temperature and pH to prevent over-oxidation.
- Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous conditions to prevent hydrolysis.
- Products: Reduced derivatives with altered chemical properties.
-
Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Solvents like dichloromethane or acetonitrile.
- Products: Substituted derivatives with potential new functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane, acetonitrile.
Catalysts: Lewis acids, transition metal catalysts.
科学的研究の応用
Chemistry
In chemistry, [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo specific chemical reactions makes it a candidate for developing new drugs with targeted biological activities.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl groups may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidinyl ring may also play a role in stabilizing the compound’s interaction with its targets.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
Nucleic Acids: Interaction with DNA or RNA, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-nitrobenzylidene)hydrazinecarbimidothioate
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-hydroxybenzylidene)hydrazinecarbimidothioate
Uniqueness
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate stands out due to its specific combination of nitrophenyl groups and pyrrolidinyl ring
特性
IUPAC Name |
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O6S/c19-18(21-20-10-11-4-6-12(7-5-11)23(27)28)31-15-9-16(25)22(17(15)26)13-2-1-3-14(8-13)24(29)30/h1-8,10,15H,9H2,(H2,19,21)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSXYGZNLOCFS-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])SC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])S/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B5723720.png)




![{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL](/img/structure/B5723763.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
